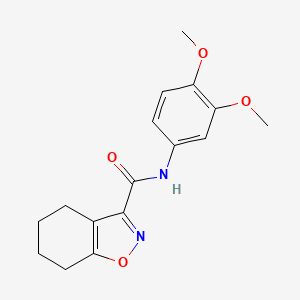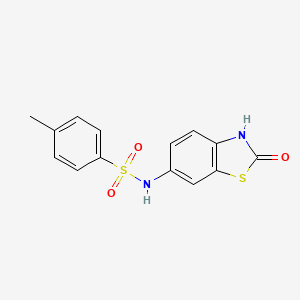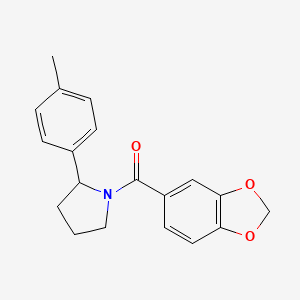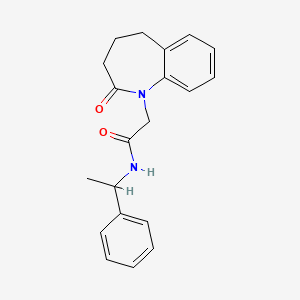
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用機序
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide binds to TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including calcium homeostasis, mitochondrial function, and inflammation. TSPO is expressed in various cell types, including microglia, astrocytes, and tumor cells, and its activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide, which can contribute to tissue damage and disease progression.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis, by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has also been shown to inhibit the growth and metastasis of various cancer cells, by inducing apoptosis and inhibiting angiogenesis and invasion.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier and accumulate in TSPO-rich tissues. However, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide also has some limitations, including its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
将来の方向性
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds. One direction is the optimization of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging for the diagnosis and monitoring of various diseases, including neurodegenerative disorders, cancer, and inflammation. This could involve the development of new radioligands with higher affinity and selectivity for TSPO, as well as the validation of TSPO as a biomarker for disease diagnosis and monitoring.
Another direction is the development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds as therapeutics for various diseases. This could involve the optimization of the chemical structure of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties, as well as the validation of TSPO as a therapeutic target for disease treatment. This could also involve the development of new TSPO ligands with different mechanisms of action, such as allosteric modulators or inverse agonists, to modulate TSPO activity in a more specific and selective manner.
Overall, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds hold great promise for the imaging and therapy of various diseases, and further research and development in this field could lead to significant advances in the diagnosis and treatment of these diseases.
合成法
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 3-pyridylacetic acid, followed by cyclization with triphosgene and subsequent reaction with isoxazole-3-carboxylic acid. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been extensively studied for its potential applications in imaging and therapy of various diseases. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in vivo. TSPO expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer, making it a potential biomarker for disease diagnosis and monitoring. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging has been used to visualize TSPO expression in various animal models and human patients with neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, and cancer, such as breast cancer and glioma.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-6-12(2)14(8-11)19-17(21)15-9-16(22-20-15)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOJGMASYHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-5-(pyridin-3-YL)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)





![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)